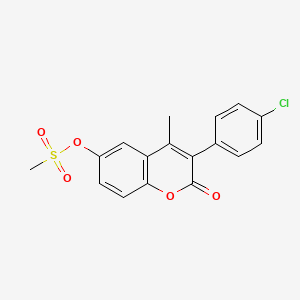

3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy . These techniques would provide detailed information about the compound’s 3D structure and the spatial arrangement of its atoms.Chemical Reactions Analysis

The compound contains several functional groups that could participate in chemical reactions. For example, the methanesulfonate group is often used as a leaving group in substitution reactions . The 2-oxo group in the chromen ring could potentially be involved in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. These might include its solubility in various solvents, melting point, boiling point, and reactivity with other substances .Wissenschaftliche Forschungsanwendungen

Oxidation Processes

- Research has explored oxidation processes involving compounds similar to the 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methanesulfonate. For example, Ogura, Suzuki, and Tsuchihashi (1980) investigated the oxidation of methyl (methylthio)methyl sulfoxide with various oxidants, including hydrogen peroxide, ozone, sodium metaperiodate, and m-chloroperbenzoic acid, leading to the formation of different sulfur compounds (Ogura, Suzuki, & Tsuchihashi, 1980).

Synthesis of Chlorinated Biphenyls

- Bergman and Wachtmeister (1978) described a method for synthesizing methylthiopolychlorobiphenyls from methanethiolate and chlorinated biphenyls, emphasizing the oxidation of these compounds to produce methylsulfonylpolychlorobiphenyls. This process relates to the broader class of sulfonate compounds and their chemical behavior and applications (Bergman & Wachtmeister, 1978).

Photoelectron Studies of Sulfenic Acids

- The study by Lacombe et al. (1996) on sulfenic acids through photoelectron spectroscopy provides insights into the electronic structure and stability of these acids. While the specific compound isn't directly studied, this research contributes to understanding the behavior of similar sulfenic structures (Lacombe et al., 1996).

Microbial Metabolism

- Kelly and Murrell's (1999) work on the microbial metabolism of methanesulfonic acid, a compound related to methanesulfonate derivatives, sheds light on the biological processes involving these compounds. They focus on the use of methanesulfonic acid by various bacteria, providing context for the biological interactions of similar compounds (Kelly & Murrell, 1999).

Methanesulfonic Acid-Catalyzed Synthesis

- Qi et al. (2014) explored the methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), which relates to the compound of interest due to the involvement of similar chemical structures and the role of methanesulfonic acid as a catalyst (Qi et al., 2014).

Coenzyme M Analogues

- The research by Gunsalus, Romesser, and Wolfe (1978) on the synthesis of coenzyme M analogues and their activity in the methyl coenzyme M reductase system offers insight into the biochemical applications of methanesulfonate derivatives, suggesting potential biological relevance (Gunsalus, Romesser, & Wolfe, 1978).

PCB Dechlorination Pathways

- The study by Sokol, Bethoney, and Rhee (1994) on the dechlorination of chlorobiphenyls by sediment microorganisms under various conditions, including the presence of methanesulfonic acid, can provide context for the environmental interactions and transformations of related chlorinated compounds (Sokol, Bethoney, & Rhee, 1994).

Amlodipine Mesylate Monohydrate

- The crystal structure of amlodipine mesylate monohydrate, as studied by Butcher et al. (2006), gives insight into the structural characteristics of methanesulfonate derivatives, which could be relevant for understanding the physical properties of similar compounds (Butcher et al., 2006).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO5S/c1-10-14-9-13(23-24(2,20)21)7-8-15(14)22-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCVEBBZMXOASH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[3-(dimethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2927154.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![(3Z)-5-chloro-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2927175.png)

![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)